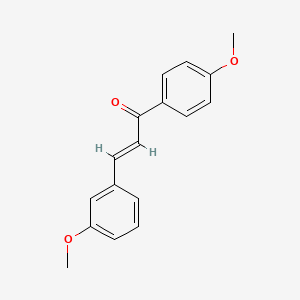

3,4'-Diméthoxychalcone

Vue d'ensemble

Description

3,4’-Dimethoxychalcone is a member of the chalcone family, which are compounds characterized by the presence of an aromatic ketone and an enone structure. Chalcones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 3,4’-Dimethoxychalcone, in particular, has gained attention for its potential therapeutic applications and its role as a caloric restriction mimetic, which can mimic the beneficial effects of caloric restriction without the need to reduce caloric intake .

Applications De Recherche Scientifique

Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a model compound in studying chalcone chemistry.

Medicine: Research indicates its potential in treating neuroinflammatory diseases, atherosclerosis, and as an anti-cancer agent

Industry: It is explored for its use in developing new pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

The primary target of 3,4’-Dimethoxychalcone (3,4-DC) is the autophagy pathway . It induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin .

Mode of Action

3,4-DC interacts with its targets by inducing the deacetylation of cytoplasmic proteins and stimulating autophagy flux . It enhances TFEB-mediated autophagy , a process that involves the degradation and recycling of cellular components .

Biochemical Pathways

The compound affects the AMPK-TRPML1-calcineurin signaling pathway . This pathway plays a crucial role in regulating autophagy and lysosomal function. 3,4-DC enhances autophagy by promoting TFEB activity , a master regulator of lysosomal and autophagy genes .

Result of Action

3,4-DC has been shown to alleviate pyroptosis and necroptosis after spinal cord injury . It reduces glial scar area and motor neuron death, and improves functional recovery after spinal cord injury . Furthermore, it inhibits pyroptosis and necroptosis by enhancing autophagy .

Analyse Biochimique

Biochemical Properties

3,4’-Dimethoxychalcone plays a crucial role in biochemical reactions, primarily through its ability to induce autophagy. Autophagy is a cellular process that degrades and recycles cellular components, which is essential for maintaining cellular homeostasis. 3,4’-Dimethoxychalcone interacts with several biomolecules, including the transcription factor EB (TFEB), which is a master regulator of lysosomal biogenesis and autophagy. By enhancing TFEB activity, 3,4’-Dimethoxychalcone promotes the formation of autophagosomes and the degradation of damaged cellular components .

Cellular Effects

3,4’-Dimethoxychalcone has been shown to exert significant effects on various cell types, including endothelial cells, myocardial cells, and macrophages. It induces autophagy in these cells, leading to the aggregation of autophagosome markers such as GFP-LC3 in the cytoplasm. This compound also influences cell signaling pathways, including the AMPK-TRPML1-calcineurin pathway, which is involved in autophagy regulation. Additionally, 3,4’-Dimethoxychalcone affects gene expression by promoting the nuclear translocation of TFEB, thereby enhancing the expression of autophagy-related genes .

Molecular Mechanism

At the molecular level, 3,4’-Dimethoxychalcone exerts its effects by binding to and activating TFEB. This activation leads to the transcription of genes involved in lysosomal biogenesis and autophagy. Furthermore, 3,4’-Dimethoxychalcone inhibits pyroptosis and necroptosis, two forms of programmed cell death, by enhancing autophagy. The compound’s ability to modulate these cellular processes is mediated through the AMPK-TRPML1-calcineurin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-Dimethoxychalcone have been observed to change over time. The compound is stable under experimental conditions and maintains its autophagy-inducing activity over extended periods. Long-term studies have shown that 3,4’-Dimethoxychalcone can reduce the formation of atherosclerotic lesions and improve functional recovery after spinal cord injury. These effects are attributed to the sustained activation of autophagy and the inhibition of cell death pathways .

Dosage Effects in Animal Models

The effects of 3,4’-Dimethoxychalcone vary with different dosages in animal models. In mouse models of atherosclerosis, local application of 3,4’-Dimethoxychalcone significantly reduced neointimal hyperplasia and aortic lesions. Intraperitoneal injections of the compound also reduced the number of atherosclerotic lesions in the aorta. At high doses, 3,4’-Dimethoxychalcone may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3,4’-Dimethoxychalcone is involved in metabolic pathways related to autophagy and lysosomal biogenesis. It interacts with enzymes such as AMPK and calcineurin, which are key regulators of autophagy. By modulating these pathways, 3,4’-Dimethoxychalcone enhances the degradation of damaged cellular components and promotes cellular homeostasis .

Transport and Distribution

Within cells, 3,4’-Dimethoxychalcone is transported and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its localization to lysosomes, where it exerts its autophagy-inducing effects. The compound’s distribution within tissues is influenced by its ability to cross cellular membranes and accumulate in specific cell types .

Subcellular Localization

3,4’-Dimethoxychalcone is primarily localized in the cytoplasm, where it induces the formation of autophagosomes. It also promotes the nuclear translocation of TFEB, leading to the activation of autophagy-related genes. The compound’s subcellular localization is critical for its function, as it ensures the targeted activation of autophagy and the degradation of damaged cellular components .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 3,4-dimethoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out at room temperature and subsequently neutralized with acetic acid .

Industrial Production Methods: While specific industrial production methods for 3,4’-Dimethoxychalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of solvents like ethanol or methanol and purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4’-Dimethoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions

Major Products:

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated, nitrated, or sulfonated chalcones

Comparaison Avec Des Composés Similaires

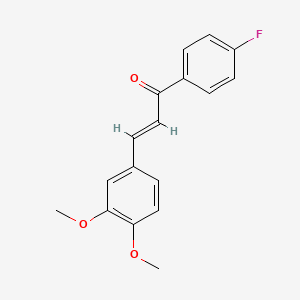

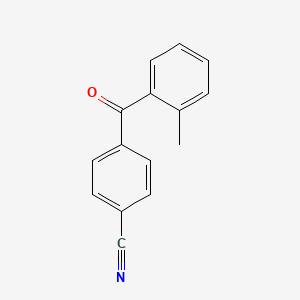

- 4,4’-Dimethoxychalcone

- 2’,4’-Dimethoxychalcone

- 3,4,5-Trimethoxychalcone

Comparison: 3,4’-Dimethoxychalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to 4,4’-Dimethoxychalcone, it has a broader autophagy-inducing activity and shows more potent antiatherogenic effects . The presence of methoxy groups at different positions on the aromatic rings can significantly alter the compound’s pharmacological properties and its interaction with biological targets .

Propriétés

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAKRWFRWHZVCZ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52182-14-6 | |

| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

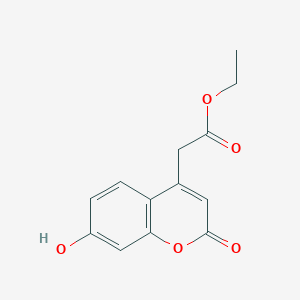

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)

![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)